molecular formula C14H16ClN3O2 B2487660 3-(5-Cyclopropyl-4-phenyl-4H-1,2,4-triazol-3-yl)propanoic acid hydrochloride CAS No. 2173999-63-6

3-(5-Cyclopropyl-4-phenyl-4H-1,2,4-triazol-3-yl)propanoic acid hydrochloride

Cat. No.: B2487660
CAS No.: 2173999-63-6
M. Wt: 293.75
InChI Key: XCQVTYDSFGTRNE-UHFFFAOYSA-N
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Description

3-(5-Cyclopropyl-4-phenyl-4H-1,2,4-triazol-3-yl)propanoic acid hydrochloride is a chemical compound that belongs to the class of 1,2,4-triazole derivatives

Preparation Methods

The synthesis of 3-(5-Cyclopropyl-4-phenyl-4H-1,2,4-triazol-3-yl)propanoic acid hydrochloride typically involves the following steps:

    Cyclization Reaction: The synthesis begins with the cyclization of appropriate precursors to form the 1,2,4-triazole ring. This can be achieved using hydrazine derivatives and carboxylic acid derivatives under acidic or basic conditions.

    Substitution Reaction: The cyclopropyl and phenyl groups are introduced through substitution reactions. This can be done using cyclopropyl halides and phenyl halides in the presence of a base such as sodium hydride or potassium carbonate.

    Formation of Hydrochloride Salt: The final step involves the conversion of the free acid to its hydrochloride salt by reacting with hydrochloric acid.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

3-(5-Cyclopropyl-4-phenyl-4H-1,2,4-triazol-3-yl)propanoic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form substituted products.

    Hydrolysis: Hydrolysis reactions can be performed under acidic or basic conditions to break down the compound into its constituent parts.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and reaction temperatures ranging from room temperature to reflux conditions.

Comparison with Similar Compounds

3-(5-Cyclopropyl-4-phenyl-4H-1,2,4-triazol-3-yl)propanoic acid hydrochloride can be compared with other 1,2,4-triazole derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

IUPAC Name

3-(5-cyclopropyl-4-phenyl-1,2,4-triazol-3-yl)propanoic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O2.ClH/c18-13(19)9-8-12-15-16-14(10-6-7-10)17(12)11-4-2-1-3-5-11;/h1-5,10H,6-9H2,(H,18,19);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCQVTYDSFGTRNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN=C(N2C3=CC=CC=C3)CCC(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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